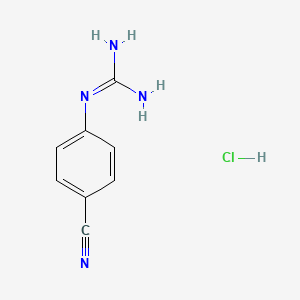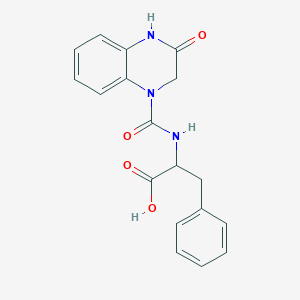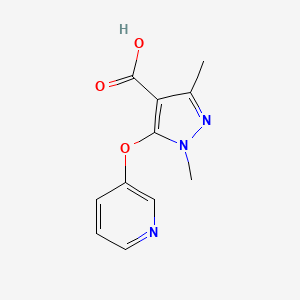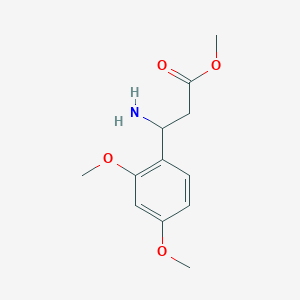
1-(4-Cyanophenyl)guanidine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
CPG can be synthesized through the reaction of 4-cyanobenzoic acid with dimethylamine and an isobutylguanidine derivative. The obtained crude product is then purified through various methods such as recrystallization and column chromatography.Molecular Structure Analysis
CPG has a chemical formula of C11H16ClN3 and a molecular weight of 229.7 g/mol. Its InChI code isInChI=1S/C8H8N4.ClH/c9-5-6-1-3-7 (4-2-6)12-8 (10)11;/h1-4H, (H4,10,11,12);1H . Physical And Chemical Properties Analysis
CPG has a white to off-white crystalline appearance, a melting point of 234-238°C, and a boiling point of 477.7°. At room temperature, CPG is soluble in methanol, ethanol, and water.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-(4-Cyanophenyl)guanidine hydrochloride: is a compound with potential applications in medicinal chemistry due to its guanidine group, which can act as a weak base and participate in acid-base reactions . Its ability to form hydrogen bonds makes it a candidate for designing compounds that can interact with biological macromolecules.
Agriculture
In the field of agriculture, 1-(4-Cyanophenyl)guanidine hydrochloride could be explored for the development of new agrochemicals. Its cyano group might undergo nucleophilic substitution reactions, which could be useful in creating targeted molecules for pest control or plant growth regulation.
Materials Science
The compound’s potential in materials science lies in its structural features. The guanidine group and the aromatic ring with a cyano group provide a framework that could be utilized in synthesizing novel polymers or coatings with specific properties like enhanced stability or reactivity .
Environmental Science
1-(4-Cyanophenyl)guanidine hydrochloride: may have applications in environmental science, particularly in the synthesis of compounds used in environmental remediation processes. Its chemical reactivity could be harnessed to create materials that help in the adsorption or breakdown of pollutants .
Biochemistry
In biochemistry, this compound’s guanidine group is of interest due to its ability to participate in various chemical reactions. It could be used in enzyme inhibition studies or in the synthesis of biochemicals that mimic or interfere with natural biological processes.
Pharmacology
The pharmacological applications of 1-(4-Cyanophenyl)guanidine hydrochloride are based on the guanidine functional group’s versatility. It could be used in the synthesis of small molecule drugs that target specific receptors or enzymes within the body.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-cyanophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;/h1-4H,(H4,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUYXKASQONDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670456 | |
| Record name | N''-(4-Cyanophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)guanidine hydrochloride | |
CAS RN |
373690-68-7 | |
| Record name | N''-(4-Cyanophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1419826.png)

![7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1419828.png)

![3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid](/img/structure/B1419833.png)

![1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1419837.png)
![2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1419839.png)
![[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B1419840.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1419841.png)
![7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419842.png)
![2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419843.png)